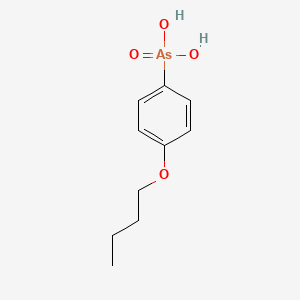

(4-Butoxyphenyl)arsonic acid

Description

(4-Butoxyphenyl)arsonic acid is an organic arsenic compound featuring a butoxyphenyl group (-C₆H₄-O-C₄H₉) attached to an arsenic acid moiety (-AsO₃H₂). The butoxy substituent confers significant lipophilicity, distinguishing it from smaller or more polar derivatives.

Propriétés

Numéro CAS |

6622-65-7 |

|---|---|

Formule moléculaire |

C10H15AsO4 |

Poids moléculaire |

274.14 g/mol |

Nom IUPAC |

(4-butoxyphenyl)arsonic acid |

InChI |

InChI=1S/C10H15AsO4/c1-2-3-8-15-10-6-4-9(5-7-10)11(12,13)14/h4-7H,2-3,8H2,1H3,(H2,12,13,14) |

Clé InChI |

YAAPBEFYGWZDEI-UHFFFAOYSA-N |

SMILES canonique |

CCCCOC1=CC=C(C=C1)[As](=O)(O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of (4-Butoxyphenyl)arsonic acid typically involves the Bart reaction, which is a well-known method for synthesizing aromatic arsonic acids. This reaction involves the interaction of a diazonium salt with an inorganic arsenic compound . Another method includes the Bechamp synthesis, where arsonic acids are obtained as by-products .

Industrial Production Methods

Industrial production methods for (4-Butoxyphenyl)arsonic acid are not extensively documented. the general approach involves large-scale application of the Bart reaction under controlled conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

The arsonic acid group can undergo oxidation under acidic or alkaline conditions. For example:

-

Oxidation to arsenic(V) species : In the presence of hydrogen peroxide or ozone, (4-butoxyphenyl)arsonic acid oxidizes to form arsenic(V) derivatives such as arsenic acid (H₃AsO₄) under strongly acidic conditions .

-

Photocatalytic oxidation : UV irradiation with titanium dioxide catalysts generates hydroxyl radicals (- OH), which cleave the arsenic–carbon bond, producing inorganic arsenic species (e.g., AsO₄³⁻) .

Table 1: Oxidation pathways and products

| Condition | Reagents/Catalysts | Major Products | Byproducts |

|---|---|---|---|

| Acidic (pH < 2) | H₂O₂, Fe³⁺ | H₃AsO₄, 4-butoxyphenol | CO₂, H₂O |

| Alkaline (pH > 10) | Ozone, KMnO₄ | AsO₄³⁻, butoxybenzoic acid | O₂, MnO₂ |

| Photocatalytic | TiO₂, UV light | AsO₃³⁻, phenolic derivatives | Organic radicals |

Reduction Reactions

Reduction pathways are critical in environmental arsenic remediation:

-

Hydrogen radical reduction : In wastewater treatment, hydrogen radicals (H- ) from HCOOH photolysis reduce (4-butoxyphenyl)arsonic acid to As(III) intermediates (H₂AsO₃) and eventually elemental arsenic (As⁰) .

-

Biological reduction : Microbial pathways (e.g., Shewanella spp.) enzymatically reduce the compound to trivalent arsenic species, which are subsequently effluxed from cells via transmembrane proteins .

Key intermediates :

-

As(V) → As(IV) (via H- abstraction)

-

As(IV) → As(III) (disproportionation)

Substitution Reactions

The butoxy group directs electrophilic substitution to the para position. Notable reactions include:

-

Nitration : Nitric acid in sulfuric acid yields 3-nitro-4-butoxyphenylarsonic acid.

-

Sulfonation : Oleum introduces a sulfonic acid group at the meta position relative to the arsenic group.

Steric and electronic effects :

-

The bulky butoxy group hinders ortho substitution.

-

Electron donation from the butoxy group stabilizes transition states, favoring para selectivity .

Environmental Degradation

(4-Butoxyphenyl)arsonic acid degrades via hydrolysis and photolysis:

-

Hydrolysis : At pH 7–9, the As–C bond cleaves, releasing arsenate (AsO₄³⁻) and 4-butoxyphenol .

-

Photolysis : UV light (λ = 254 nm) decomposes the compound into arsenic oxides and phenolic fragments .

Table 2: Degradation kinetics (half-life)

| Medium | pH | Temperature (°C) | Half-Life (h) |

|---|---|---|---|

| Aqueous | 7 | 25 | 48 |

| Soil | 6.5 | 20 | 120 |

| UV exposure | – | 25 | 6 |

Complexation with Metals

The arsonic acid group chelates metal ions, forming stable complexes:

-

Fe(III) complexes : At pH 4–6, [(4-butoxyphenyl)AsO₃]₂Fe³⁺ precipitates as a reddish-brown solid.

-

Cu(II) coordination : Forms octahedral complexes with two arsonate ligands and four water molecules .

Applications : These complexes are studied for catalytic activity in oxidation reactions and arsenic sequestration .

Toxicological Pathways

Metabolic activation in biological systems involves:

-

Reduction to As(III) species (e.g., H₂AsO₃⁻).

-

Binding to thiol groups in proteins (e.g., glutathione), disrupting redox homeostasis .

Comparative Reactivity of Substituted Arsonic Acids

Electron-donating substituents like butoxy increase pKa (reducing acidity) compared to nitro- or chloro-substituted analogs :

Table 3: Substituent effects on pKa

| Substituent | Position | pKa (Predicted) | Acid Strength |

|---|---|---|---|

| –OCH₃ (methoxy) | Para | 5.8 | Moderate |

| –O(CH₂)₃CH₃ (butoxy) | Para | 6.2 | Weak |

| –NO₂ (nitro) | Para | 4.1 | Strong |

Applications De Recherche Scientifique

Chemistry

In chemistry, (4-Butoxyphenyl)arsonic acid is used as a precursor for synthesizing other organoarsenic compounds. It is also studied for its reactivity and potential use in organic synthesis.

Biology and Medicine

In biology and medicine, organoarsenic compounds, including (4-Butoxyphenyl)arsonic acid, have been explored for their antimicrobial properties. They have been used in the past as growth promoters in veterinary medicine .

Industry

Industrially, (4-Butoxyphenyl)arsonic acid can be used in the production of specialized chemicals and materials. Its unique properties make it suitable for various applications, including as a reagent in chemical synthesis.

Mécanisme D'action

The mechanism of action of (4-Butoxyphenyl)arsonic acid involves its interaction with biological molecules. It can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and other cellular processes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- (4-Fluorophenyl)arsonic acid : Features a fluorine substituent, enhancing electronegativity and water solubility compared to the butoxy derivative.

- Arsanilic acid [(4-Aminophenyl)arsonic acid]: Contains an amino group, enabling participation in acid-base reactions and bioactivity (e.g., veterinary growth promotion).

- 4-Butoxybenzeneacetic acid : Replaces the arsenic acid group with acetic acid, reducing toxicity but increasing utility in organic synthesis.

Functional Group Variations

- Electron-donating groups (e.g., -O-C₄H₉ in butoxyphenyl) enhance lipophilicity, reducing water solubility but improving compatibility with organic solvents.

- Amino groups (e.g., in Arsanilic acid) facilitate salt formation and azo coupling, broadening pharmaceutical applications .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent | Water Solubility | LogP (Estimated) |

|---|---|---|---|---|---|

| (4-Butoxyphenyl)arsonic acid | C₁₀H₁₅AsO₄ | ~274.14 | Butoxyphenyl | Low | 2.5 |

| (4-Fluorophenyl)arsonic acid | C₆H₆FAsO₃ | ~219.92 | Fluorophenyl | High | 0.8 |

| Arsanilic acid | C₆H₇AsNO₃ | ~215.92 | 4-Aminophenyl | High | -0.3 |

| 4-Butoxybenzeneacetic acid | C₁₂H₁₆O₃ | 208.25 | Butoxyphenyl | Low | 3.1 |

Notes:

- The butoxy group’s bulkiness reduces water solubility compared to fluorine or amino substituents .

- Arsanilic acid’s amino group enables higher solubility and pH-dependent reactivity .

Hazard and Handling

- Fluorinated and aminated derivatives are typically handled with standard lab precautions.

Key Research Findings

- Substituent Effects on Solubility : Hydroxyl groups (e.g., 3,4-Dihydroxyphenylarsonic acid) drastically increase water solubility, whereas alkyl/aryl groups (e.g., butoxy) reduce it .

- Metal Coordination : Fluorophenylarsonic acids form stable polyoxomolybdates under acidic conditions, while bulkier substituents may require modified synthesis protocols .

- Toxicity Profile : Organic arsenicals vary widely; Arsanilic acid is relatively low-risk, but lipophilic derivatives may bioaccumulate, necessitating further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.